7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine (CAS 2091031-10-4) is a synthetic, poly-substituted quinoline-3,4-diamine derivative belonging to the broader class of halogenated heterocyclic building blocks. Its scaffold carries a fluorine atom at C7, an iodine atom at C8, and an N4-methyl group on the 3,4-diamine motif, with a molecular formula of C10H9FIN3 and a molecular weight of 317.10 g/mol.

Molecular Formula C10H9FIN3
Molecular Weight 317.10 g/mol
Cat. No. B13245740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine
Molecular FormulaC10H9FIN3
Molecular Weight317.10 g/mol
Structural Identifiers
SMILESCNC1=C2C=CC(=C(C2=NC=C1N)I)F
InChIInChI=1S/C10H9FIN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15)
InChIKeyKSBMTEQCVXIZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine – Core Structural & Procurement Identifiers


7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine (CAS 2091031-10-4) is a synthetic, poly-substituted quinoline-3,4-diamine derivative belonging to the broader class of halogenated heterocyclic building blocks. Its scaffold carries a fluorine atom at C7, an iodine atom at C8, and an N4-methyl group on the 3,4-diamine motif, with a molecular formula of C10H9FIN3 and a molecular weight of 317.10 g/mol [1]. The compound is listed in the Enamine screening collection (EN300-362256) at 95% purity and is catalogued by several specialty chemical suppliers, indicating its availability as a research tool or synthetic intermediate [1].

Orthogonal reactivity Dual-halogen scaffold (C8–I, C7–F) enables sequential site-selective derivatization.
Multi-source supply Available from multiple vendors with consistent purity specification.
Integrin pharmacophore Structural features align with patented α4β7 integrin inhibitor series.

Why 7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine Cannot Be Replaced by Generic Quinoline-3,4-diamines


Generic quinoline-3,4-diamines or mono-halogenated analogs (e.g., 8-iodo-N4-methylquinoline-3,4-diamine or 7-fluoro-N4-methylquinoline-3,4-diamine) lack the precise, dual-halogen (F/I) substitution pattern that simultaneously enables orthogonal synthetic elaboration (iodo for cross-coupling; fluoro for metabolic modulation) and potential target engagement . Although direct head-to-head biological data for this exact compound are scarce in the peer-reviewed literature, its structural features align with patented integrin α4β7 inhibitor pharmacophores [1]. Substituting with a non-halogenated or incorrectly halogenated analog would forfeit the specific reactivity and steric/electronic profile required for downstream applications, as evidenced by structure–activity relationship (SAR) studies on related quinoline integrin antagonists where even minor positional changes (e.g., 6-fluoro-8-iodo vs. 7-fluoro-8-iodo) result in distinct binding conformations [1][2].

7-F-8-I-N4-methyl-3,4-diamine
Generic or mono-halogenated analogs
Synthetic handles
Two orthogonal halogens (I for cross-coupling, F for modulation)
Single halogen or incorrect pattern limits orthogonal diversification
Integrin α4β7 SAR
7-fluoro substitution aligns with preferred patent pharmacophore
Positional isomers (e.g., 6-fluoro) may shift potency profile (class-level SAR)

Quantitative Differentiation Evidence for 7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine


Dual Halogen Orthogonal Reactivity vs. Mono-Halogenated 3,4-Diaminoquinolines

The target compound uniquely combines a C8 iodine (excellent for Pd-catalyzed cross-coupling) with a C7 fluorine (metabolic block and electron-withdrawing modulation). In contrast, the closest commercially available analog, 8-iodo-N4-methylquinoline-3,4-diamine (CAS 1350733-86-6), lacks the 7-fluoro substituent entirely, precluding simultaneous orthogonal diversification . While direct kinetic data for this specific compound are not published, the Hammett σₘ value for a 7-fluoro substituent on quinoline is estimated to be +0.34, versus 0.00 for hydrogen, quantifying the electronic differentiation that influences both reactivity and biological target engagement [1].

Synthetic handles
Class-level inference
Target: 7-F, 8-I (two orthogonal halogens). Comparator: 8-I only. Estimated Hammett σₘ difference +0.34 (F vs. H).
Supports orthogonal library synthesis workflow.
No competitive kinetic assay; class-level Hammett inference.
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Integrin α4β7 Pharmacophore Compatibility vs. 6-Fluoro-8-iodo Regioisomer

The Gilead Sciences patent family (WO2020092375A1) defines a Markush structure for quinoline-based α4β7 integrin inhibitors wherein the 3,4-diamine and 7-fluoro substitution pattern appear critical for potency [1]. The regioisomer 6-fluoro-8-iodo-N4-methylquinoline-3,4-diamine (CAS 2092831-94-0) offers an alternative geometry, but published binding data for a closely related analog (BDBM50498364) reveal that subtle shifts in halogen position can alter α4β7 IC50 values from 343 nM to >1 µM [2]. Although the specific IC50 for 7-fluoro-8-iodo-N4-methylquinoline-3,4-diamine has not been publicly disclosed, the patent exemplifies 7-fluoro-substituted quinolines as preferred embodiments, suggesting a potency advantage over the 6-fluoro isomer [1].

Integrin α4β7 SAR
Cross-study comparable
7-fluoro isomer aligns with potent patent exemplars (IC50 not disclosed). 6-fluoro isomer may exhibit >1 µM (inferred from analog data).
Positional isomer selection may influence hit-to-lead timelines.
Binding data from structurally related analog; direct IC50 pending.
Integrin Inhibition Inflammatory Bowel Disease SAR

Purification & Supply Consistency: 95% HPLC Purity from Multiple Vendors

In contrast to many early-stage research chemicals that suffer from batch-to-batch variability, 7-fluoro-8-iodo-N4-methylquinoline-3,4-diamine is consistently supplied at ≥95% purity by at least two independent vendors (Enamine and AKSci) [1]. The less-characterized analog 6-chloro-8-iodo-N4-methylquinoline-3,4-diamine (CAS 2092700-67-7) is available only from a single specialty source with limited purity documentation, introducing higher procurement risk .

Supply consistency
Supporting evidence
≥95% (HPLC) from multiple vendors (Enamine, AKSci, etc.). Comparator: single-source analog with unspecified purity.
Reduces procurement risk; supports independent validation.
Catalog listings as of May 2026; verify lot-specific COA.
Chemical Procurement Quality Control Reproducibility

Evidence-Backed Application Scenarios for 7-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine


Integrin α4β7 Antagonist Hit-to-Lead Optimization

The compound's alignment with the Gilead α4β7 integrin inhibitor patent pharmacophore makes it suitable as a starting point for structure-based optimization programs targeting inflammatory bowel disease. Its dual-halogen pattern allows iterative, site-specific derivatization to probe the MAdCAM-1 binding interface, a strategy not possible with mono-halogenated analogs [1].

Orthogonal Diversity Library Synthesis

Medicinal chemistry groups requiring a quinoline-3,4-diamine scaffold with two distinct synthetic handles can exploit the C8 iodine for metal-catalyzed coupling and the C7 fluorine for late-stage SNAr or as a metabolic blocking group. This orthogonal reactivity differentiates it from 8-iodo-N4-methylquinoline-3,4-diamine, which offers only a single point of diversification [1][2].

Chemical Probe Development for Halogen-Bonding Studies

The heavy iodine atom at C8 provides a strong halogen-bond donor site for structural biology studies (e.g., X-ray crystallography or cryo-EM), while the adjacent fluorine serves as an internal ¹⁹F NMR reporter. This dual utility is absent in the non-fluorinated 8-iodo analog and enables simultaneous biophysical and biochemical characterization [1].

Application
Selection Property
Validation Focus
α4β7 integrin pathway studies
7-fluoro pharmacophore alignment with patented inhibitor series
α4β7 binding assay; patent-derived SAR relevance
Orthogonal library synthesis
Dual-halogen (C8–I, C7–F) enabling sequential derivatization
Site-selective cross-coupling and late-stage functionalization
Halogen-bonding probe development
Iodine as halogen-bond donor; fluorine as ¹⁹F NMR reporter
X-ray/cryo-EM structural studies; ¹⁹F NMR monitoring
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